2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene
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Overview
Description
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one sulfur atom replacing one of the carbon atoms in the ring. This particular compound features ethylsulfanyl and methylsulfanyl substituents at the 2 and 5 positions of the thiophene ring, respectively. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Ullmann coupling reaction, which involves the reaction of halogenated thiophene derivatives with thiol compounds in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene, often involves large-scale Ullmann coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiophene compound.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Scientific Research Applications
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the thiophene ring’s aromaticity allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-fused molecule with extended π-conjugation, used in organic electronics.
Bithiophene: A compound with two thiophene rings connected by a single bond, also used in organic electronic materials.
Uniqueness
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties.
Properties
CAS No. |
61809-22-1 |
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Molecular Formula |
C7H10S3 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C7H10S3/c1-3-9-7-5-4-6(8-2)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
RXHMHPLWCFWOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)SC |
Origin of Product |
United States |
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